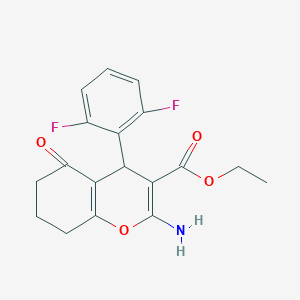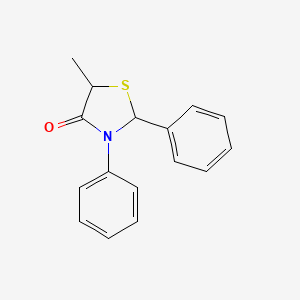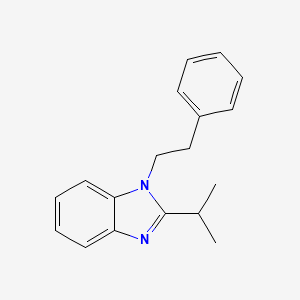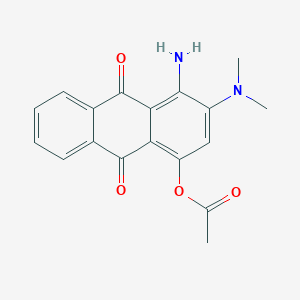![molecular formula C25H18N2O2 B11466180 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11466180.png)
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This is followed by the coupling of the benzoxazole derivative with a naphthalene carboxylic acid derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-yield synthetic routes and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of catalysts and specific solvents can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with similar pharmacological activities.
Benzothiazole: An analog with sulfur instead of oxygen in the ring structure.
Benzimidazole: An analog with nitrogen instead of oxygen in the ring structure.
Properties
Molecular Formula |
C25H18N2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H18N2O2/c1-16-12-13-22-23(14-16)29-25(27-22)18-8-4-9-19(15-18)26-24(28)21-11-5-7-17-6-2-3-10-20(17)21/h2-15H,1H3,(H,26,28) |
InChI Key |
OWNLFLZHCFYIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)

![2-Methoxyethyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11466106.png)
![1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466107.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11466109.png)

![1-[(2-Hydroxyethyl)amino]-2-[(2-methylpiperidin-1-yl)carbonyl]anthracene-9,10-dione](/img/structure/B11466118.png)
![N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11466124.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11466132.png)

![5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11466162.png)
![ethyl 7-methyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466170.png)
![2-[(2-Fluorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11466175.png)
